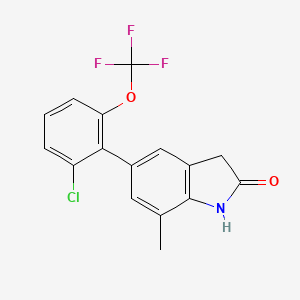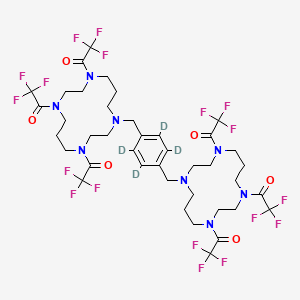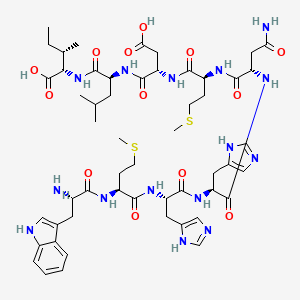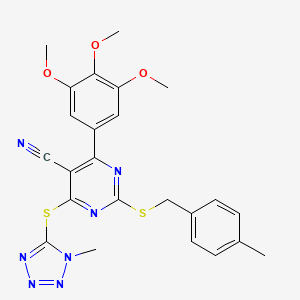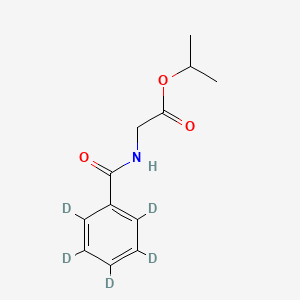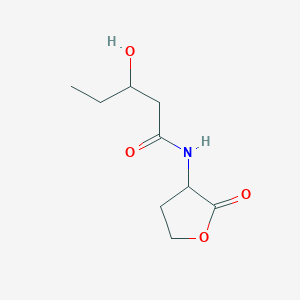
3-Hydroxy-pentanoyl-DL-homoserine lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-pentanoyl-DL-homoserine lactone is a small diffusible signaling molecule and a member of the N-acyl-homoserine lactone family. These molecules are involved in quorum sensing, a mechanism that bacteria use to regulate gene expression and cellular metabolism in response to population density . This compound plays a crucial role in the regulation of virulence, infection prevention, and biofilm formation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-pentanoyl-DL-homoserine lactone typically involves the reaction of homoserine lactone with a suitable acyl donor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the acylation process. Common solvents used include chloroform, and the reaction is usually conducted at ambient temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-pentanoyl-DL-homoserine lactone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The lactone ring can undergo substitution reactions to form various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-pentanoyl-DL-homoserine lactone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study quorum sensing and related chemical processes.
Biology: The compound is crucial in understanding bacterial communication and behavior.
Industry: The compound is used in the development of biofilm inhibitors and other industrial applications.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-pentanoyl-DL-homoserine lactone involves its role as a signaling molecule in quorum sensing. It binds to specific receptor proteins in bacteria, leading to changes in gene expression and cellular behavior. This process regulates various physiological functions, including virulence, biofilm formation, and antibiotic resistance .
Vergleich Mit ähnlichen Verbindungen
- N-(3-Hydroxydecanoyl)-DL-homoserine lactone
- N-(3-Hydroxydodecanoyl)-DL-homoserine lactone
- N-3-oxo-pentanoyl-L-Homoserine lactone
Comparison: While these compounds share a similar core structure, they differ in the length and functional groups of their acyl chains. These differences result in varying biological activities and specificities, making each compound unique in its applications and effects .
Eigenschaften
Molekularformel |
C9H15NO4 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
3-hydroxy-N-(2-oxooxolan-3-yl)pentanamide |
InChI |
InChI=1S/C9H15NO4/c1-2-6(11)5-8(12)10-7-3-4-14-9(7)13/h6-7,11H,2-5H2,1H3,(H,10,12) |
InChI-Schlüssel |
IZXCXPQWOXJOPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(=O)NC1CCOC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)
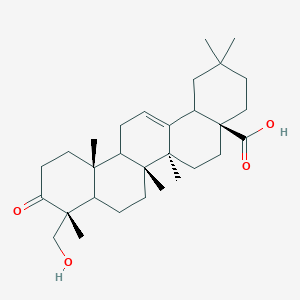
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
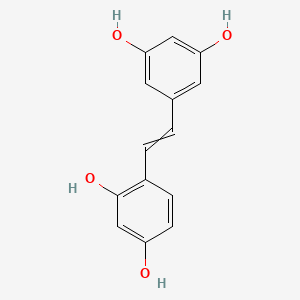
![[D-Leu-4]-OB3](/img/structure/B12427775.png)

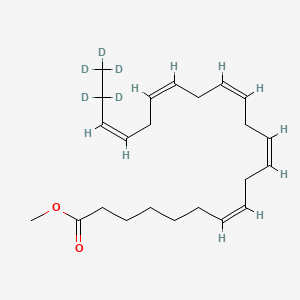
![4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12427785.png)
